molecular formula C12H26N2O3 B2998156 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol CAS No. 1466936-47-9

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2998156
CAS No.: 1466936-47-9
M. Wt: 246.351
InChI Key: HFOAIKNMSXNXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol is a chemical compound with the molecular formula C12H26N2O3 and a molecular weight of 246.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2,2-diethoxyethyl group and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol is utilized in various scientific research fields, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

As there is limited information available on “2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol”, future research could focus on its synthesis, chemical reactions, and potential applications, particularly in the pharmaceutical industry given the known use of piperazine derivatives in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with 2,2-diethoxyethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of the 2,2-diethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

2-[4-(2,2-diethoxyethyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O3/c1-3-16-12(17-4-2)11-14-7-5-13(6-8-14)9-10-15/h12,15H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOAIKNMSXNXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)CCO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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